molecular formula C20H20N2O6 B13672426 Methyl 6-((cyclopropylmethyl)carbamoyl)-3-(2-formyl-4-hydroxy-5-methoxyphenyl)picolinate

Methyl 6-((cyclopropylmethyl)carbamoyl)-3-(2-formyl-4-hydroxy-5-methoxyphenyl)picolinate

Cat. No.: B13672426
M. Wt: 384.4 g/mol
InChI Key: VSJDISRWAGQDEK-UHFFFAOYSA-N
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Description

Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a formyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the formyl group, and the attachment of the cyclopropylmethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with formyl, methoxy, and carbamoyl groups. Examples include:

Uniqueness

The uniqueness of Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 6-(cyclopropylmethylcarbamoyl)-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C20H20N2O6/c1-27-17-8-14(12(10-23)7-16(17)24)13-5-6-15(22-18(13)20(26)28-2)19(25)21-9-11-3-4-11/h5-8,10-11,24H,3-4,9H2,1-2H3,(H,21,25)

InChI Key

VSJDISRWAGQDEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(N=C(C=C2)C(=O)NCC3CC3)C(=O)OC)C=O)O

Origin of Product

United States

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